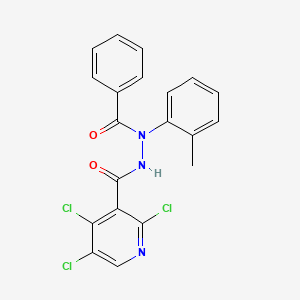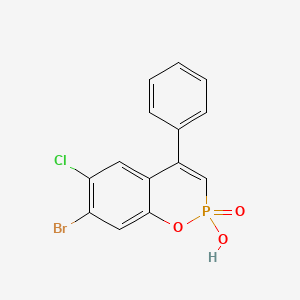
2,4,5-trichloro-N'-(2-methylphenyl)-N'-(phenylcarbonyl)pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-BENZOYL-2,4,5-TRICHLORO-N’-(2-METHYLPHENYL)NICOTINOHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-BENZOYL-2,4,5-TRICHLORO-N’-(2-METHYLPHENYL)NICOTINOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,4,5-trichloronicotinic acid with 2-methylphenylhydrazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-BENZOYL-2,4,5-TRICHLORO-N’-(2-METHYLPHENYL)NICOTINOHYDRAZIDE.
化学反応の分析
Types of Reactions
N’-BENZOYL-2,4,5-TRICHLORO-N’-(2-METHYLPHENYL)NICOTINOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N’-BENZOYL-2,4,5-TRICHLORO-N’-(2-METHYLPHENYL)NICOTINOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-BENZOYL-2,4,5-TRICHLORO-N’-(2-METHYLPHENYL)NICOTINOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
類似化合物との比較
Similar Compounds
- 2,4,5-Trichlorobenzoyl chloride
- 2,4,6-Trichlorobenzoyl chloride
Uniqueness
N’-BENZOYL-2,4,5-TRICHLORO-N’-(2-METHYLPHENYL)NICOTINOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both benzoyl and nicotinoyl groups
特性
分子式 |
C20H14Cl3N3O2 |
|---|---|
分子量 |
434.7 g/mol |
IUPAC名 |
N'-benzoyl-2,4,5-trichloro-N'-(2-methylphenyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C20H14Cl3N3O2/c1-12-7-5-6-10-15(12)26(20(28)13-8-3-2-4-9-13)25-19(27)16-17(22)14(21)11-24-18(16)23/h2-11H,1H3,(H,25,27) |
InChIキー |
KRGLHBRQJIADHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)NC(=O)C3=C(C(=CN=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11098490.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide](/img/structure/B11098498.png)
![N-(2-{2-[(Z)-1-(3-Bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B11098511.png)
![2,5-dimethoxy-N-{2-[(2-nitrophenyl)sulfanyl]phenyl}-4-(phenylcarbonyl)benzamide](/img/structure/B11098519.png)
![4-Methyl-N-{2,4,6-trimethyl-3-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B11098530.png)
![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(3-iodophenyl)methylidene]amino}phenol](/img/structure/B11098531.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B11098540.png)
![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(3-hydroxypropyl)acetamide](/img/structure/B11098560.png)
![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11098570.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B11098577.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-phenylbutylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098585.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11098587.png)
![2-[3-bromo-4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11098588.png)
